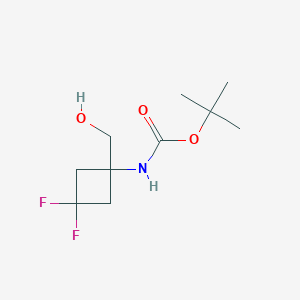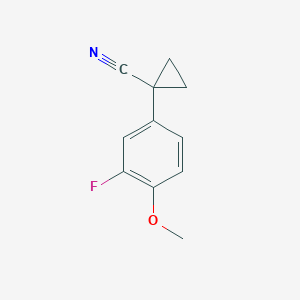
1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile
Vue d'ensemble
Description
1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C11H10FNO . It is a potential candidate for scientific research.
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile include a molecular weight of 191.2, a density of 1.2±0.1 g/cm3, and a boiling point of 325.4±42.0 °C at 760 mmHg .Applications De Recherche Scientifique
Cyclopropane Ring Functionalization
The cyclopropane ring, a common feature in many bioactive compounds, has been extensively studied for its reactivity and potential in drug development. The adjacent methylene group oxidation of cyclopropane derivatives represents a straightforward approach towards carbonylcyclopropanes, highlighting the importance of cyclopropane in synthetic organic chemistry. This methodology enables the efficient synthesis of complex molecules by avoiding unnecessary steps, adhering to the principles of atom economy (Sedenkova, Andriasov, Kuznetsova, & Averina, 2018).
[2+1]-Type Cyclopropanation Reactions
Cyclopropanes are pivotal in natural and biologically active products, with their high ring strain facilitating unique reactions. The [2+1]-type cyclopropanation, a key method for their formation, demonstrates the versatility of cyclopropane-containing compounds in synthesis. This area of study encompasses various strategies such as Michael-induced ring closure and the Simmons–Smith reaction, providing valuable insights into the synthesis of cyclopropane derivatives and their potential applications (Kamimura, 2014).
Fluorine's Role in Organic Compounds
The incorporation of fluorine atoms into organic molecules significantly impacts their physical, chemical, and biological properties. Fluorine's unique characteristics make it a desirable element in the design of pharmaceuticals and agrochemicals. The study of organic fluorophores, for example, highlights the importance of fluorine in molecular imaging, where its properties can be leveraged for in vivo cancer diagnosis and other biomedical applications. Despite the potential toxicity of some fluorophores, their utility in low doses for molecular imaging demonstrates the balance between efficacy and safety (Alford, Simpson, Duberman, Hill, Ogawa, Regino, Kobayashi, & Choyke, 2009).
Safety And Hazards
The safety data sheet for a similar compound, (4-Methoxyphenyl)-1-cyclopropanecarbonitrile, suggests that it may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use this compound only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .
Propriétés
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c1-14-10-3-2-8(6-9(10)12)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFORPFXXRBEXES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CC2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



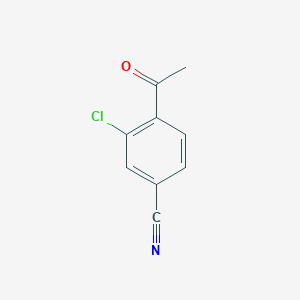
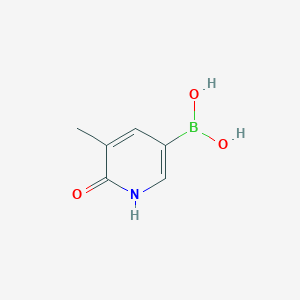
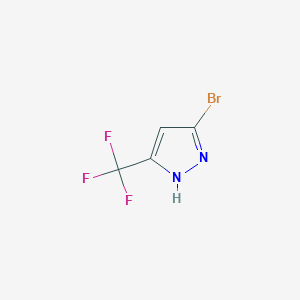
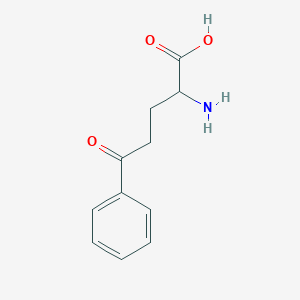
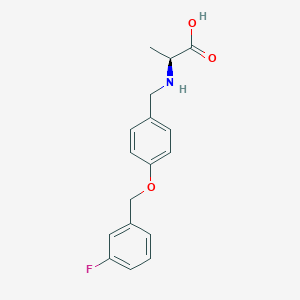
![2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1445433.png)
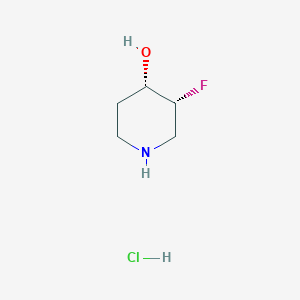
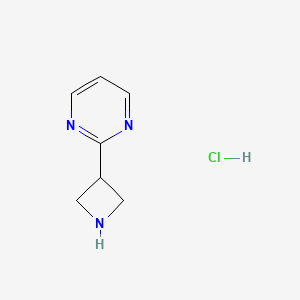
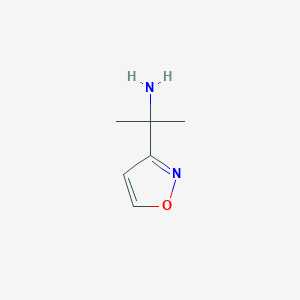
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-sulfonic acid dimethylamide](/img/structure/B1445440.png)
![6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1445442.png)
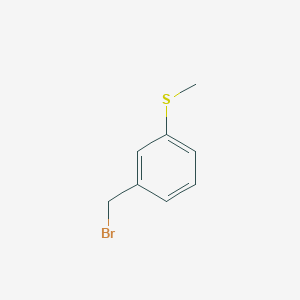
![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B1445444.png)
